molecular formula C20H26N2O2S B121089 10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide CAS No. 89453-67-8

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide

Cat. No.: B121089
CAS No.: 89453-67-8
M. Wt: 358.5 g/mol
InChI Key: VGGVFHIGFNOLIM-UHFFFAOYSA-N
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Description

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a phenothiazine core substituted with a dimethylamino propyl group, an ethyl group, and a methanol 5-oxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide typically involves multiple steps One common method starts with the phenothiazine core, which undergoes alkylation with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride This step introduces the dimethylamino propyl groupFinally, the methanol 5-oxide moiety is introduced via oxidation using an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .

Chemical Reactions Analysis

Types of Reactions

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanol 5-oxide moiety back to the corresponding alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide involves its interaction with various molecular targets. It primarily acts on the central nervous system by binding to dopamine receptors, thereby inhibiting dopamine activity. This action is similar to other phenothiazine derivatives, which are known to exert antipsychotic effects by blocking dopamine receptors. Additionally, the compound may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Triflupromazine: Known for its use in controlling nausea and vomiting, as well as its antipsychotic effects.

    Promazine: Used as a tranquilizer and antipsychotic agent.

Uniqueness

10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methanol 5-oxide moiety differentiates it from other phenothiazine derivatives, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)25(20)24/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVFHIGFNOLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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